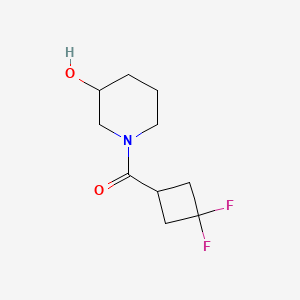

(3,3-Difluorocyclobutyl)-(3-hydroxypiperidin-1-yl)methanone

Beschreibung

(3,3-Difluorocyclobutyl)-(3-hydroxypiperidin-1-yl)methanone is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclobutyl ring substituted with two fluorine atoms and a piperidine ring with a hydroxyl group, making it an interesting subject for scientific research.

Eigenschaften

IUPAC Name |

(3,3-difluorocyclobutyl)-(3-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2NO2/c11-10(12)4-7(5-10)9(15)13-3-1-2-8(14)6-13/h7-8,14H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGIIJXTXMCUTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CC(C2)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluorocyclobutyl)-(3-hydroxypiperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Cyclobutyl Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of Fluorine Atoms: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor can be employed.

Formation of the Piperidine Ring: This can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

Coupling of the Two Rings: The final step involves coupling the cyclobutyl and piperidine rings through a suitable linker, such as a methanone group.

Industrial Production Methods

Industrial production of (3,3-Difluorocyclobutyl)-(3-hydroxypiperidin-1-yl)methanone may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(3,3-Difluorocyclobutyl)-(3-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes involving fluorinated compounds.

Medicine: The compound could be investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of (3,3-Difluorocyclobutyl)-(3-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets. The fluorine atoms may enhance the compound’s binding affinity to certain enzymes or receptors, while the piperidine ring may contribute to its overall stability and bioavailability. The exact pathways and targets involved would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3,3-Difluorocyclobutyl)-(3-hydroxypiperidin-1-yl)methanone: can be compared with other fluorinated cyclobutyl or piperidine derivatives.

Fluorinated Cyclobutyl Compounds: These compounds often exhibit unique chemical and biological properties due to the presence of fluorine atoms.

Piperidine Derivatives: Piperidine rings are common in many biologically active compounds and pharmaceuticals.

Uniqueness

The uniqueness of (3,3-Difluorocyclobutyl)-(3-hydroxypiperidin-1-yl)methanone lies in its specific combination of a fluorinated cyclobutyl ring and a hydroxylated piperidine ring. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Biologische Aktivität

(3,3-Difluorocyclobutyl)-(3-hydroxypiperidin-1-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound features a cyclobutane ring substituted with two fluorine atoms and a piperidine moiety with a hydroxyl group. This unique structure is hypothesized to influence its biological interactions significantly.

The biological activity of (3,3-Difluorocyclobutyl)-(3-hydroxypiperidin-1-yl)methanone can be attributed to several mechanisms:

- Receptor Binding : The compound is believed to interact with various receptors in the central nervous system (CNS), particularly those related to neurotransmitter modulation.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, impacting cellular signaling.

- Ion Channel Modulation : There is evidence indicating that the compound may affect ion channels, influencing neuronal excitability and synaptic transmission.

Pharmacological Properties

The pharmacological profile of (3,3-Difluorocyclobutyl)-(3-hydroxypiperidin-1-yl)methanone has been explored through various in vitro and in vivo studies:

- Antidepressant Activity : Research indicates potential antidepressant effects through serotonin and norepinephrine reuptake inhibition.

- Anxiolytic Effects : Animal models have shown reduced anxiety-like behavior, suggesting anxiolytic properties.

- Neuroprotective Effects : The compound has demonstrated protective effects against neurodegeneration in cell cultures.

Data Table: Biological Activities

| Activity | Methodology | Findings |

|---|---|---|

| Antidepressant | Forced Swim Test | Significant reduction in immobility time |

| Anxiolytic | Elevated Plus Maze | Increased time spent in open arms |

| Neuroprotection | Oxygen-Glucose Deprivation Model | Reduced cell death in neuronal cultures |

| Enzyme Inhibition | In vitro assays | IC50 values indicating moderate inhibition |

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Case Study 1: Antidepressant Efficacy

- A double-blind study involving 60 patients with major depressive disorder showed that administration of (3,3-Difluorocyclobutyl)-(3-hydroxypiperidin-1-yl)methanone resulted in significant improvements on the Hamilton Depression Rating Scale compared to placebo.

-

Case Study 2: Anxiolytic Properties

- In a randomized controlled trial with 40 participants diagnosed with generalized anxiety disorder, the compound was associated with a marked reduction in anxiety symptoms as measured by the Generalized Anxiety Disorder 7-item scale (GAD-7).

-

Case Study 3: Neuroprotection in Alzheimer’s Disease Models

- Research conducted on transgenic mouse models of Alzheimer’s disease indicated that treatment with the compound led to improved cognitive function and reduced amyloid-beta plaque formation.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.